molecular formula C22H28O9 B12359150 Ononin; Fomononetin-7-O-glucoside

Ononin; Fomononetin-7-O-glucoside

Cat. No.: B12359150
M. Wt: 436.5 g/mol
InChI Key: VRBWOAPDXHDWTQ-IRDFEOSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ononin is a naturally occurring isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin. It is found in various plants, including soybeans and Glycyrrhiza uralensis . Ononin exhibits a range of pharmacological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ononin can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycosidic bond .

Industrial Production Methods: Industrial production of ononin typically involves extraction from plant sources such as soybeans and Glycyrrhiza uralensis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure ononin .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Ononin is often compared with other isoflavones such as formononetin and daidzein:

    Formononetin: Ononin is the glycosylated form of formononetin.

    Daidzein: Daidzein is another isoflavone with similar antioxidant and anti-inflammatory properties.

Comparison with Similar Compounds

Ononin’s unique glycoside structure and its diverse pharmacological activities make it a compound of significant interest in scientific research and industrial applications.

Properties

Molecular Formula

C22H28O9

Molecular Weight

436.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C22H28O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-5,10,13-14,16-17,19-23,25-27H,6-9H2,1H3/t13?,14?,16?,17-,19-,20+,21-,22-/m1/s1

InChI Key

VRBWOAPDXHDWTQ-IRDFEOSRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.